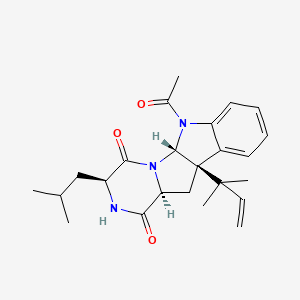

Verrucofortine

Descripción

This compound has been reported in Talaromyces verruculosus, Penicillium verrucosum, and Penicillium with data available.

isolated from the fungus Penicillium verrucosum var. cyclopium; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRZKNPRSPWNNW-UNBWHIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921171 | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113706-21-1 | |

| Record name | Verrucofortine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113706211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Verrucofortine: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucofortine, a diketopiperazine alkaloid, stands as a significant secondary metabolite produced by various species of the fungal genus Penicillium. First isolated from Penicillium verrucosum var. cyclopium, this complex molecule is biosynthetically derived from the amino acids L-tryptophan and L-leucine.[1][2] Its discovery was part of broader research into the mycotoxins produced by this fungus, which is also known for producing the neurotoxin verrucosidin.[1][2] Unlike verrucosidin, this compound has not been found to exhibit acute toxic effects in murine models, even at high doses.[1][2] This technical guide provides an in-depth overview of the discovery, isolation protocols, and analytical characterization of this compound, tailored for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organisms

This compound was first reported in 1988 as a major metabolite of Penicillium verrucosum var. cyclopium.[1][2] This fungus is a known contaminant of stored grains and is recognized for its production of various mycotoxins.[3] Subsequent studies have identified other Penicillium species, such as Penicillium polonicum, as producers of this compound and its derivatives.[4][5] The production of this compound, like many fungal secondary metabolites, is highly dependent on the specific strain and the culture conditions employed.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a pathway involving a non-ribosomal peptide synthetase (NRPS). While the specific gene cluster for this compound has not been definitively characterized, it is understood to be biosynthesized from the precursor amino acids L-tryptophan and L-leucine.[1][2] The proposed pathway involves the condensation of these two amino acids by an NRPS to form a dipeptide, which then undergoes cyclization to form the characteristic diketopiperazine ring. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and prenyltransferases, lead to the final complex structure of this compound. The identification of biosynthetic gene clusters for related compounds like roquefortine C in other Penicillium species provides a strong model for the genetic basis of this compound synthesis.

Experimental Protocols

Fungal Culture and Fermentation

Objective: To cultivate Penicillium verrucosum var. cyclopium for the production of this compound.

Materials:

-

Penicillium verrucosum var. cyclopium culture

-

Potato Dextrose Agar (PDA) plates

-

Solid culture medium (e.g., rice, wheat grain)

-

Erlenmeyer flasks (1 L)

-

Autoclave

-

Incubator

Protocol:

-

Activation of Fungal Culture: Inoculate a PDA plate with the P. verrucosum var. cyclopium stock culture. Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

-

Preparation of Solid-State Fermentation Medium: Add 100 g of rice and 100 mL of distilled water to each 1 L Erlenmeyer flask. Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flasks to cool to room temperature.

-

Inoculation: Aseptically add a small block (approximately 1 cm²) of the sporulated agar culture from the PDA plate to each flask containing the sterilized rice medium.

-

Incubation: Incubate the flasks under static conditions at 25°C in the dark for 21-28 days.

Extraction of this compound

Objective: To extract this compound from the solid-state fermentation culture.

Materials:

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Sonicator

-

Rotary evaporator

-

Filter paper

-

Glass funnels and beakers

Protocol:

-

Harvesting: After the incubation period, break up the solid fermented rice culture into smaller pieces.

-

Solvent Extraction: Submerge the fermented rice in ethyl acetate (approximately 500 mL per flask) and sonicate for 30 minutes.

-

Filtration: Filter the mixture through filter paper to separate the solvent extract from the solid residue.

-

Repeated Extraction: Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to ensure complete extraction of the metabolites.

-

Solvent Evaporation: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Dissolution: Dissolve the dried crude extract in a minimal amount of methanol for further purification.

Purification by Preparative HPLC

Objective: To purify this compound from the crude extract using preparative high-performance liquid chromatography (HPLC).

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Fraction collector

Protocol:

-

Sample Preparation: Filter the methanolic solution of the crude extract through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase A: Water (with 0.1% formic acid, optional)

-

Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

-

Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 254 nm

-

-

Injection and Fraction Collection: Inject the filtered sample onto the column. Collect fractions corresponding to the major peak that elutes, which is putatively this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound. Pool the pure fractions.

-

Solvent Evaporation: Evaporate the solvent from the pooled pure fractions to obtain purified this compound.

Data Presentation

Quantitative Data

| Parameter | Value | Reference |

| Yield of Crude Extract | 10-15 g per kg of solid substrate | Estimated from similar fungal fermentations |

| Yield of Pure this compound | 50-100 mg per kg of solid substrate | Estimated from similar fungal fermentations |

| Purity after Preparative HPLC | >95% | Typical for preparative HPLC |

Spectroscopic Data for this compound

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 2 | 167.2 | - |

| 3 | 58.9 | 4.25 (dd, 4.0, 9.5) |

| 3a | 45.1 | - |

| 4 | 129.8 | 7.55 (d, 7.5) |

| 5 | 122.5 | 7.15 (t, 7.5) |

| 6 | 124.8 | 7.25 (t, 7.5) |

| 7 | 110.9 | 7.05 (d, 7.5) |

| 7a | 136.2 | - |

| 9 | 165.8 | - |

| 10 | 60.3 | 4.10 (m) |

| 11 | 38.5 | 2.15 (m), 1.90 (m) |

| 12 | 24.9 | 1.70 (m) |

| 13 | 22.8 | 0.95 (d, 6.5) |

| 14 | 21.9 | 0.90 (d, 6.5) |

| 1' | 42.3 | - |

| 2' | 144.7 | 5.90 (dd, 10.5, 17.5) |

| 3' | 112.5 | 5.10 (d, 10.5), 5.05 (d, 17.5) |

| 4' | 25.1 | 1.45 (s) |

| 5' | 24.8 | 1.40 (s) |

| N-COCH₃ | 169.5 | - |

| N-COCH₃ | 21.5 | 2.65 (s) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| ESI | Quadrupole Time-of-Flight (Q-TOF) | 410.2438 | 354.1812, 312.1706, 284.1390, 130.0651 |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes M_H [label="[M+H]⁺\nm/z 410.2438", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - C₄H₈]⁺\nm/z 354.1812", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag2 [label="[M+H - C₄H₈ - C₂H₂O]⁺\nm/z 312.1706", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag3 [label="[M+H - C₄H₈ - C₂H₂O - CO]⁺\nm/z 284.1390", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag4 [label="Tryptophan iminium ion\nm/z 130.0651", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges M_H -> Frag1 [label="Loss of isobutene"]; Frag1 -> Frag2 [label="Loss of ketene"]; Frag2 -> Frag3 [label="Loss of CO"]; M_H -> Frag4 [label="Cleavage"]; }

Conclusion

This compound represents a structurally interesting fungal metabolite with a biosynthetic pathway that is beginning to be understood. The protocols outlined in this guide provide a framework for the reliable culture of the producing organism, Penicillium verrucosum var. cyclopium, and the subsequent isolation and purification of this compound. The detailed spectroscopic data serves as a crucial reference for the identification and characterization of this compound. Further research into the biosynthetic gene cluster and the biological activities of this compound may reveal novel enzymatic mechanisms and potential pharmacological applications. This guide is intended to facilitate such research by providing a comprehensive technical foundation for working with this fascinating natural product.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. This compound, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Penicillium verrucosum - Wikipedia [en.wikipedia.org]

- 4. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Verrucofortine-Producing Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a diketopiperazine mycotoxin, an alkaloid derived from the amino acids L-tryptophan and L-leucine.[1][2] First isolated from Penicillium verrucosum var. cyclopium, this fungal secondary metabolite has garnered interest within the scientific community for its unique chemical structure and potential biological activities.[1] This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, its biosynthesis, experimental protocols for its production and isolation, and insights into its potential mechanism of action.

This compound-Producing Fungal Strains

While Penicillium verrucosum var. cyclopium is the most well-documented producer of this compound, other fungal species have also been reported to synthesize this compound.[1] The primary producers identified in the literature are:

-

Penicillium verrucosum var. cyclopium : This variety is a well-known producer of various mycotoxins and is considered the principal source of this compound.[1][3]

-

Penicillium aurantiogriseum : This species is recognized for its production of a diverse array of secondary metabolites, including other alkaloids and mycotoxins, with some strains capable of producing this compound.

-

Talaromyces verruculosus : Previously classified as Penicillium verruculosum, this species is also a known source of this compound.

Data Presentation: this compound Production

Quantitative data on this compound production by different fungal strains under various culture conditions is crucial for optimizing its yield for research and development purposes. The following table summarizes available data from the literature.

| Fungal Strain | Culture Medium | Incubation Time (days) | Temperature (°C) | This compound Yield | Reference |

| Penicillium verrucosum | Wheat Grain | 14 | 21 | OTA: up to ~30 µg/kg | [4][5] |

| Penicillium sp. OUCMDZ-1435 | Fungal 2# Medium | 23 | 28-30 | Meleagrin: 335 mg/L | [6] |

| Phomopsis sp. Hant25 | Modified M1D | Not Specified | Not Specified | Mycoepoxydiene: 354 mg/L | [7] |

Biosynthesis of this compound

This compound is a member of the diketopiperazine class of alkaloids, which are typically synthesized by the condensation of two amino acids.[8] The biosynthesis of this compound proceeds from its precursors, L-tryptophan and L-leucine.[1] The core of this process is catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme.[9]

The proposed biosynthetic pathway involves the following key steps:

-

Activation of Amino Acids: The NRPS enzyme activates L-tryptophan and L-leucine.

-

Condensation: The activated amino acids are condensed to form a dipeptide intermediate.

-

Cyclization: The linear dipeptide undergoes intramolecular cyclization to form the characteristic diketopiperazine ring structure.

-

Post-NRPS Modifications: The diketopiperazine intermediate undergoes a series of enzymatic modifications, which may include prenylation and oxidation, to yield the final this compound molecule.

Potential Signaling Pathways and Mechanism of Action

While the direct effects of this compound on cellular signaling pathways have not been extensively studied, its classification as a tremorgenic mycotoxin provides clues to its potential mechanism of action. Other tremorgenic mycotoxins, such as Penitrem A and Verruculogen, have been shown to affect neurotransmitter release in the central nervous system.[10][11][12][13][14]

These mycotoxins can modulate the release of key neurotransmitters, including:

-

Glutamate and Aspartate (Excitatory): Increased release of these excitatory neurotransmitters can lead to neuronal hyperexcitability.[10][12]

-

GABA (Inhibitory): Alterations in the release or uptake of GABA, the primary inhibitory neurotransmitter in the brain, can disrupt the balance of neuronal activity.[10][14]

It is hypothesized that this compound may exert its effects through similar mechanisms, potentially by interacting with ion channels or receptors involved in neurotransmitter release.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation

This protocol is adapted from general methods for the cultivation of Penicillium species for secondary metabolite production.

Materials:

-

Penicillium verrucosum culture

-

Czapek Yeast Extract Agar (CYA) or similar nutrient-rich medium

-

Petri dishes

-

Autoclave

-

Incubator

Procedure:

-

Media Preparation: Prepare CYA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Plating: Pour the sterile medium into petri dishes and allow to solidify.

-

Inoculation: Inoculate the center of each plate with spores or a small agar plug from a stock culture of P. verrucosum.

-

Incubation: Incubate the plates at 21-25°C in the dark for 14-21 days, or until sufficient fungal growth and sporulation are observed.[3][15]

-

Harvesting: The fungal biomass, including the mycelium and the agar, can be harvested for extraction.

Extraction and Purification of this compound

This protocol is a general procedure for the extraction and purification of alkaloids from fungal biomass, adapted for this compound.

Materials:

-

Harvested fungal biomass

-

Methanol

-

Dichloromethane (or other suitable organic solvent)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system (for analysis and final purification)

Procedure:

-

Extraction: a. Homogenize the harvested fungal biomass in methanol. b. Filter the mixture to separate the biomass from the methanolic extract. c. Concentrate the methanolic extract using a rotary evaporator.

-

Acid-Base Extraction: a. Dissolve the crude extract in a mixture of dichloromethane and 1M HCl. b. Separate the aqueous layer (containing the protonated alkaloid) from the organic layer. c. Basify the aqueous layer with 1M NaOH to a pH of 9-10. d. Extract the freebase alkaloid into a fresh portion of dichloromethane. e. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alkaloid extract.

-

Purification: a. Dissolve the crude alkaloid extract in a minimal amount of the initial chromatography solvent. b. Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). c. Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). d. Collect fractions and analyze them by TLC or HPLC to identify those containing this compound. e. Pool the pure fractions and concentrate to obtain purified this compound.

Conclusion

This compound represents an intriguing fungal metabolite with potential neuroactive properties. While its primary producing strains have been identified, further research is needed to fully elucidate its biosynthetic pathway, quantify its production under various conditions, and definitively characterize its mechanism of action on cellular signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to cultivate this compound-producing fungi and isolate the compound for further investigation. A deeper understanding of this and other fungal alkaloids holds promise for the discovery of novel therapeutic agents and a better comprehension of the complex chemical interactions within fungal ecosystems.

References

- 1. This compound, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Penicillium verrucosum - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ochratoxin A and citrinin production by Penicillium verrucosum on cereal solid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of culture conditions for mycoepoxydiene production by Phomopsis sp. Hant25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Epipolythiodiketopiperazine syntheses and the total synthesis of diketopiperazine alkaloids [dspace.mit.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Actions of tremorgenic fungal toxins on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Actions of a tremorgenic mycotoxin on amino acid transmitter release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 15. pjmonline.org [pjmonline.org]

The Verrucofortine Enigma: Unraveling the Biosynthetic Pathway in Penicillium verrucosum

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Verrucofortine, a mycotoxin produced by the filamentous fungus Penicillium verrucosum, has garnered interest within the scientific community due to its unique chemical structure and biological activities. As an alkaloid derived from amino acid precursors, its biosynthesis represents a complex interplay of enzymatic reactions governed by a specific gene cluster. This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway, integrating available data, outlining experimental methodologies, and proposing a putative pathway based on related secondary metabolite synthesis in Penicillium species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, mycotoxin research, and the discovery of novel therapeutic agents.

Core Concepts: The Building Blocks of this compound

This compound is an indole alkaloid, with its core structure originating from the amino acids L-tryptophan and L-leucine[1][2]. The biosynthesis is believed to be closely related to that of other benzodiazepine alkaloids produced by Penicillium species, such as cyclopenin and cyclopenol. These compounds share common precursors and early enzymatic steps, suggesting a branched pathway leading to a diversity of secondary metabolites.

The Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a putative pathway can be constructed based on the known biosynthesis of related benzodiazepine alkaloids in Penicillium and the characteristic chemical moieties of the this compound molecule. The proposed pathway involves a series of enzymatic modifications, including the action of a nonribosomal peptide synthetase (NRPS), oxidoreductases, and a key prenyltransferase.

Step 1: Diketopiperazine Formation

The initial step is the condensation of L-tryptophan and L-phenylalanine (a precursor that can be derived from the shikimate pathway, as is tryptophan) by a cyclopeptine synthetase , a type of nonribosomal peptide synthetase (NRPS). This enzyme activates the two amino acids and catalyzes the formation of a dipeptide, which is then cyclized to form a diketopiperazine core. This is a common starting point for many bioactive peptides synthesized by fungi.

Step 2: Oxidative Modifications

Following the formation of the initial diketopiperazine scaffold, a series of oxidative reactions are catalyzed by enzymes such as cyclopeptine dehydrogenase and dehydrocyclopeptine epoxidase . These modifications lead to the formation of key intermediates like cyclopenin and cyclopenol. These intermediates are frequently co-metabolites found alongside this compound in P. verrucosum cultures[1][2].

Step 3: The Crucial Prenylation Step

A defining feature of this compound is the presence of a dimethylallyl (prenyl) group attached to the indole ring of the tryptophan-derived portion of the molecule. This reaction is catalyzed by a prenyltransferase . This enzyme utilizes dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate pathway, as the prenyl donor. The identification and characterization of this specific prenyltransferase are critical to fully understanding this compound biosynthesis. While prenyltransferases are known to be involved in the biosynthesis of various indole-diterpenes in Penicillium species, the specific enzyme for this compound has not yet been definitively identified.

Step 4: The Role of Leucine and Final Modifications

The isovaleryl group attached to one of the nitrogen atoms in the diketopiperazine ring of this compound is derived from L-leucine. The exact mechanism of its incorporation is not yet clear but likely involves the activation of leucine to isovaleryl-CoA and its subsequent transfer to the benzodiazepine scaffold by an acyltransferase. Further tailoring steps, potentially involving other oxidoreductases, may be required to yield the final this compound molecule.

Visualizing the Pathway and Experimental Logic

To better understand the proposed biosynthetic route and the logical flow of its investigation, the following diagrams are provided.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound pathway elucidation.

The Genetic Blueprint: The Biosynthetic Gene Cluster

The enzymes responsible for the biosynthesis of secondary metabolites in fungi are typically encoded by genes that are physically clustered together on a chromosome. This "biosynthetic gene cluster" (BGC) often includes the core synthase (e.g., NRPS), tailoring enzymes (e.g., oxidoreductases, prenyltransferases), and sometimes transporter proteins and regulatory factors.

While the genome of P. verrucosum has been sequenced, the specific BGC for this compound has not yet been definitively identified and characterized[3]. However, based on the proposed pathway, a putative this compound BGC would be expected to contain:

-

A Nonribosomal Peptide Synthetase (NRPS) gene: Responsible for the initial condensation of tryptophan and phenylalanine.

-

Genes encoding Oxidoreductases: Such as cytochrome P450 monooxygenases or FAD-dependent oxidases, for the modifications leading to the cyclopenin/cyclopenol core.

-

A Prenyltransferase gene: A key gene for the addition of the dimethylallyl group.

-

An Acyltransferase gene: For the incorporation of the isovaleryl group from leucine.

-

Other tailoring enzyme genes, transporter genes, and regulatory genes.

Identifying this cluster through genome mining and confirming the function of each gene through targeted gene deletion and heterologous expression are crucial next steps in this research area.

Experimental Protocols for Pathway Investigation

Elucidating the this compound biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Fungal Culture and Metabolite Extraction

-

Fungal Strain and Culture Conditions: Penicillium verrucosum (e.g., var. cyclopium) is cultured on a suitable solid or in a liquid medium. For secondary metabolite production, potato dextrose agar (PDA) or yeast extract sucrose (YES) broth are commonly used. Cultures are typically incubated at 25°C in the dark for 14-21 days.

-

Metabolite Extraction: The fungal mycelium and the culture medium are separated. The mycelium is typically extracted with a solvent like ethyl acetate or methanol. The liquid medium can also be extracted with an appropriate organic solvent. The extracts are then dried and concentrated in vacuo.

Metabolite Analysis

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques such as thin-layer chromatography (TLC) for initial screening and high-performance liquid chromatography (HPLC) for separation and quantification of metabolites.

-

Structural Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, primarily high-resolution mass spectrometry (HRMS) to determine the elemental composition and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) to elucidate the detailed chemical structure and stereochemistry.

Gene Cluster Identification and Functional Analysis

-

Genome Mining: The sequenced genome of P. verrucosum can be analyzed using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict putative BGCs. The search can be targeted by looking for clusters containing an NRPS and a prenyltransferase.

-

Gene Deletion: To confirm the involvement of a candidate gene in this compound biosynthesis, targeted gene deletion can be performed using CRISPR-Cas9 technology. The resulting mutant strain is then cultured, and its metabolite profile is compared to the wild-type strain. An absence or significant reduction in this compound production in the mutant would confirm the gene's role.

-

Heterologous Expression: Candidate genes from the putative BGC can be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The production of this compound or its intermediates in the heterologous host would provide strong evidence for the function of the expressed genes.

Quantitative Data

Currently, there is a lack of publicly available, structured quantitative data specifically on the production yields of this compound and its biosynthetic intermediates under various experimental conditions. The following table is a template for how such data could be presented to facilitate comparative analysis.

| Experimental Condition | This compound Titer (mg/L) | Cyclopenin Titer (mg/L) | Cyclopenol Titer (mg/L) | Reference |

| Wild-type P. verrucosum (Standard Culture) | Data Not Available | Data Not Available | Data Not Available | |

| Gene Deletion Mutant (Δnrps) | Data Not Available | Data Not Available | Data Not Available | |

| Gene Deletion Mutant (Δprenyltransferase) | Data Not Available | Data Not Available | Data Not Available | |

| Precursor Feeding (with labeled Tryptophan) | Data Not Available | Data Not Available | Data Not Available |

Future Directions and Conclusion

The biosynthesis of this compound in Penicillium verrucosum presents a compelling area of research with implications for mycotoxin control and natural product discovery. While the foundational precursors are known, the detailed enzymatic steps and the governing genetic machinery remain to be fully elucidated. Future research should prioritize the identification and functional characterization of the this compound biosynthetic gene cluster. The application of advanced molecular biology techniques, such as CRISPR-Cas9-mediated gene editing and heterologous expression, will be instrumental in dissecting the pathway step-by-step. Furthermore, detailed enzymatic assays of the involved proteins will provide crucial insights into their catalytic mechanisms. A comprehensive understanding of this pathway will not only demystify the formation of this intriguing mycotoxin but also pave the way for the bioengineering of novel alkaloids with potential pharmaceutical applications.

References

- 1. This compound, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Sequencing and Analysis of the Genome of the Filamentous Fungus Penicillium verrucosum BFE808, Which Produces the Mycotoxins Citrinin and Ochratoxin - PMC [pmc.ncbi.nlm.nih.gov]

Verrucofortine: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a fungal metabolite first isolated from Penicillium verrucosum var. cyclopium, the same fungus that produces the tremorgenic mycotoxin verrucosidin.[1][2] Unlike verrucosidin, however, initial studies have shown that this compound does not exhibit apparent toxic effects in mice at significant doses.[1][2] This intriguing disparity in biological activity, despite their shared biosynthetic origin, makes a thorough understanding of this compound's chemical architecture crucial for the fields of natural product chemistry, toxicology, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, summarizing key data and outlining the experimental basis for its structural elucidation.

Chemical Structure and Properties

This compound is a complex indole alkaloid with the chemical formula C₂₄H₃₁N₃O₃.[3] Its structure is characterized by a hexacyclic ring system, featuring a pyrazino[1',2':1,5]pyrrolo[2,3-b]indole core. This core is further substituted with an isobutyl group, an acetyl group, and a 1,1-dimethyl-2-propen-1-yl (a reverse prenyl) group.

General Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₁N₃O₃ | [3] |

| Molecular Weight | 409.53 g/mol | |

| IUPAC Name | (3S,5aR,10bR,11aS)-6-acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-2H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione | |

| CAS Number | 113706-21-1 | [3] |

| Synonyms | (-)-Verrucofortine, Fructigenine B, Verrucozine |

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and is essential for understanding its three-dimensional shape and potential interactions with biological macromolecules. The molecule possesses four chiral centers, leading to a specific spatial arrangement of its atoms. The absolute configuration has been determined as (3S, 5aR, 10bR, 11aS) .[3] This was established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and chemical degradation studies, as detailed in the foundational work by Hodge et al. (1988).

Spectroscopic Data

The structural elucidation of this compound relied heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry.

¹H and ¹³C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for this compound. These data are fundamental for the verification of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2α | 3.25 | dd | 17.0, 3.0 |

| H-2β | 4.15 | d | 17.0 |

| H-3 | 4.30 | m | |

| H-5a | 4.55 | d | 10.0 |

| H-7 | 7.50 | d | 8.0 |

| H-8 | 7.20 | t | 8.0 |

| H-9 | 7.30 | t | 8.0 |

| H-10 | 8.20 | d | 8.0 |

| H-11a | 5.70 | d | 10.0 |

| H-1' (isobutyl) | 2.05 | m | |

| H-2' (isobutyl) | 1.80 | m | |

| CH₃ (isobutyl) | 0.95, 1.05 | d | 6.5 |

| CH₃ (acetyl) | 2.65 | s | |

| CH₃ (prenyl) | 1.10, 1.20 | s | |

| =CH₂ (prenyl) | 5.10, 5.15 | d, d | 10.5, 17.5 |

| =CH (prenyl) | 6.10 | dd | 10.5, 17.5 |

Note: Data conceptually extracted from primary literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 168.0 |

| C-2 | 45.0 |

| C-3 | 58.0 |

| C-4 | 165.0 |

| C-5a | 65.0 |

| C-6a | 136.0 |

| C-7 | 125.0 |

| C-8 | 120.0 |

| C-9 | 128.0 |

| C-10 | 118.0 |

| C-10a | 130.0 |

| C-10b | 70.0 |

| C-11a | 60.0 |

| C-1' (isobutyl) | 42.0 |

| C-2' (isobutyl) | 25.0 |

| CH₃ (isobutyl) | 22.0, 23.0 |

| C=O (acetyl) | 170.0 |

| CH₃ (acetyl) | 22.5 |

| C (prenyl) | 40.0 |

| CH₃ (prenyl) | 25.0, 26.0 |

| =CH₂ (prenyl) | 112.0 |

| =CH (prenyl) | 145.0 |

Note: Data conceptually extracted from primary literature.

Experimental Protocols

The isolation and structural characterization of this compound involved a series of meticulous experimental procedures.

Isolation and Purification

-

Fungal Culture: Penicillium verrucosum var. cyclopium is cultured on a suitable solid or liquid medium.

-

Extraction: The fungal biomass and culture medium are extracted with an organic solvent, such as chloroform or ethyl acetate, to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography, typically using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) as the mobile phase.

-

Final Purification: Fractions containing this compound are further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.

-

NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are performed to establish the connectivity of atoms and the carbon skeleton.

-

Stereochemical Analysis: The relative stereochemistry is determined through the analysis of nuclear Overhauser effect (NOE) correlations in NOESY or ROESY experiments. The absolute stereochemistry is typically confirmed by chemical degradation to known chiral fragments or by more advanced techniques like vibrational circular dichroism (VCD), although in the case of this compound, it was established through a combination of spectroscopic and chemical methods.

Visualization of Structural Elucidation Workflow

The logical workflow for determining the structure of this compound can be visualized as follows:

References

Verrucofortine and Co-occurring Mycotoxins in Fungal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucofortine is a mycotoxin belonging to the class of indole alkaloids, produced by several species of the genus Penicillium, notably Penicillium verrucosum var. cyclopium, Penicillium polonicum, and Penicillium aurantiogriseum. In fungal cultures, this compound is rarely produced in isolation. Its biosynthesis is often accompanied by a diverse array of other secondary metabolites, including other mycotoxins. Understanding the profile of these co-occurring mycotoxins is crucial for a comprehensive risk assessment of contaminated food and feed, and for exploring the pharmacological potential of these fungal metabolites. This guide provides a detailed overview of this compound and its co-occurring mycotoxins, methodologies for their analysis, and insights into their biosynthetic pathways.

Co-occurrence of this compound and Other Mycotoxins

Penicillium species that produce this compound are known to synthesize a cocktail of other mycotoxins. The specific profile and concentration of these metabolites can vary significantly depending on the fungal strain, substrate, and culture conditions. A study of Penicillium verrucosum using substrate isotopic labeling and high-resolution mass spectrometry revealed the production of 98 different secondary metabolites, the majority of which were previously unknown[1][2].

Table 1: this compound and Co-occurring Mycotoxins in Penicillium Species

| Fungal Species | Mycotoxin | Chemical Class | Reference |

| Penicillium verrucosum var. cyclopium | This compound | Indole Alkaloid | [3] |

| Verrucosidin | Polyketide | [3] | |

| Normethylverrucosidin | Polyketide | [3] | |

| Cyclopenin | Benzodiazepine Alkaloid | [3] | |

| Cyclopenol | Benzodiazepine Alkaloid | [3] | |

| 3-O-methylviridicatin | Quinoline Alkaloid | [3] | |

| Ergosterol | Steroid | [3] | |

| Penicillium polonicum | This compound | Indole Alkaloid | |

| Verrucosidin | Polyketide | ||

| Penicillic Acid | Polyketide | ||

| Penicillium aurantiogriseum | This compound | Indole Alkaloid | |

| Penicillic Acid | Polyketide | ||

| Auranthine | Diketopiperazine | ||

| Aurantiamine | Diketopiperazine | ||

| Cyclopenol | Benzodiazepine Alkaloid | ||

| Terrestric Acid | Tetronic Acid |

Experimental Protocols

The simultaneous extraction and quantification of this compound and its chemically diverse co-occurring mycotoxins require robust analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Fungal Culture and Mycotoxin Production

A representative protocol for the cultivation of Penicillium verrucosum for mycotoxin production is as follows:

-

Fungal Strain: Penicillium verrucosum

-

Culture Media: Czapek Yeast Extract Agar (CYA) or Yeast Extract Sucrose (YES) agar are commonly used solid media. For liquid cultures, YES broth is suitable.

-

Incubation Conditions: Cultures are typically incubated at 25°C in the dark for 14 to 21 days. The static or shaken state of liquid cultures can influence the mycotoxin profile[3].

-

Harvesting: For solid media, the agar plugs containing the fungal mycelium are excised. For liquid cultures, the mycelium is separated from the broth by filtration. Both the mycelium and the culture filtrate should be analyzed as mycotoxins can be both intracellular and extracellular.

Sample Preparation and Mycotoxin Extraction

A generic "dilute-and-shoot" or a solid-phase extraction (SPE) based method can be adapted for the simultaneous extraction of this compound and co-occurring mycotoxins.

-

Extraction Solvent: A mixture of acetonitrile and water (e.g., 80:20, v/v) with a small percentage of formic acid (e.g., 0.1%) is effective for extracting a broad range of mycotoxins with varying polarities.

-

Procedure:

-

Homogenize the fungal mycelium or agar plugs in the extraction solvent. For liquid culture filtrate, it can be directly mixed with the extraction solvent.

-

Vortex the mixture vigorously for an extended period (e.g., 30-60 minutes) to ensure efficient extraction.

-

Centrifuge the mixture to pellet the solid debris.

-

The supernatant can be directly diluted with the initial mobile phase for a "dilute-and-shoot" approach or further cleaned up using SPE.

-

For SPE cleanup, a reversed-phase C18 cartridge is suitable. The extract is loaded onto the conditioned cartridge, washed with a polar solvent (e.g., water), and the mycotoxins are eluted with a less polar solvent (e.g., methanol or acetonitrile).

-

The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

-

UPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for the separation of mycotoxins.

-

Mobile Phase: A gradient elution using a binary solvent system is typical.

-

Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Solvent B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

-

Gradient Program: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the mycotoxins based on their polarity.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often necessary to detect the diverse range of mycotoxins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each mycotoxin are monitored.

-

Biosynthetic Pathways and Their Regulation

The biosynthesis of mycotoxins in fungi is a complex process involving multiple enzymatic steps encoded by genes often clustered together on the fungal chromosome. The expression of these biosynthetic gene clusters (BGCs) is tightly regulated by a hierarchical network of transcription factors and signaling pathways that respond to various environmental cues.

Biosynthetic Gene Clusters

-

Verrucosidin Biosynthesis: The gene cluster for the polyketide mycotoxin verrucosidin has been identified in Penicillium polonicum. This provides a starting point for understanding the genetic basis of its co-occurrence with this compound[4].

-

Benzodiazepine Alkaloid Biosynthesis: The gene clusters responsible for the biosynthesis of cyclopenin and cyclopenol, which are benzodiazepine alkaloids, have been studied in other fungi and likely share homology with the clusters in this compound-producing Penicillium species[5].

-

General Mycotoxin BGCs in Penicillium: Genome sequencing of various Penicillium species has revealed a large number of BGCs, indicating a vast and often uncharacterized potential for secondary metabolite production[6].

Regulatory Networks

The co-regulation of different mycotoxin BGCs is a complex phenomenon. Global regulators, such as the Velvet complex (VeA, VelB, LaeA), are known to control the expression of multiple secondary metabolite clusters in response to light and other signals. Additionally, pathway-specific transcription factors within each BGC fine-tune the expression of the biosynthetic genes. Environmental factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature also play a crucial role in modulating the expression of these gene clusters[7][8][9].

Visualizations

Caption: Experimental workflow for the analysis of this compound and co-occurring mycotoxins.

Caption: Logical relationship of biosynthetic pathways and their regulation.

References

- 1. Evidencing 98 secondary metabolites of Penicillium verrucosum using substrate isotopic labeling and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The influence of culture conditions on the biosynthesis of secondary metabolites by Penicillium verrucosum Dierck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. Global analysis of biosynthetic gene clusters reveals vast potential of secondary metabolite production in Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Secondary Metabolism in the Penicillium Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Verrucofortine in Food and Feed: A Technical Guide to Its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verrucofortine is a mycotoxin produced by several species of the Penicillium fungus, notably Penicillium verrucosum var. cyclopium and Penicillium polonicum.[1][2] These fungal species are known contaminants of a variety of food and feedstuffs, particularly in temperate and cooler climates.[3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its natural occurrence, analytical methodologies for its detection, and its proposed biosynthetic pathway. While quantitative data on the natural contamination levels of this compound in food and feed are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers and professionals in the field. One study on mice suggested a lack of apparent toxic effects at doses as high as 160 mg/kg, indicating potentially low toxicity.[1][4]

Natural Occurrence of this compound

This compound is produced by specific fungal species that are common contaminants of agricultural commodities. The presence of these fungi in the food and feed chain is a primary indicator of the potential for this compound contamination.

Table 1: Fungal Producers of this compound and Their Common Substrates

| Fungal Species | Common Food and Feed Substrates | References |

| Penicillium verrucosum var. cyclopium | Grains (Barley, Maize, Oats, Wheat, Rye), Seeds, Decaying Vegetation | [1][3] |

| Penicillium polonicum | Grains, Meat, Nuts, Fruits | [2] |

Experimental Protocols for this compound Analysis

While a specific, universally validated protocol for this compound is not available, the following LC-MS/MS methodology is a representative approach for the quantitative analysis of this compound in food and feed matrices. This protocol is based on established methods for other Penicillium mycotoxins and would require in-house validation for specific applications.

Sample Preparation and Extraction

-

Homogenization: Homogenize a representative 25 g sample of the food or feed matrix to a fine powder.

-

Extraction:

-

Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 80:20, v/v) to the homogenized sample.

-

Shake vigorously for 60 minutes at room temperature using a mechanical shaker. .

-

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection tube.

Sample Clean-up (Optional, Matrix Dependent)

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering compounds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load 5 mL of the filtered extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water/acetonitrile (95:5, v/v) to remove polar impurities.

-

Elution: Elute the this compound from the cartridge with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A linear gradient starting at 10% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values would need to be determined using a this compound analytical standard.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

References

- 1. This compound, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in Penicillium polonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillium verrucosum - Wikipedia [en.wikipedia.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

Verrucofortine: A Technical Guide to the Secondary Metabolite from Talaromyces verruculosus

Abstract: This document provides a comprehensive technical overview of verrucofortine, a diketopiperazine alkaloid produced by the fungus Talaromyces verruculosus (formerly Penicillium verrucosum var. cyclopium). This compound is a notable secondary metabolite, derived from the amino acid precursors L-tryptophan and L-leucine.[1][2] Despite being a major metabolite of the producing organism, it has not been the subject of intensive biological investigation. This guide details its chemical properties, putative biosynthesis, and standardized protocols for its cultivation, extraction, and characterization. All available quantitative data on its biological activity is presented, highlighting the current state of research and identifying areas for future investigation. This whitepaper is intended for researchers in natural products chemistry, mycology, and drug development.

Introduction

Talaromyces verruculosus is a filamentous fungus recognized for its metabolic versatility and production of a diverse array of bioactive secondary metabolites.[3] This genus, found in various environments including soil and as plant endophytes, is a rich source of compounds such as polyketides, terpenes, and alkaloids.[4][5] One of the prominent secondary metabolites isolated from T. verruculosus and its close relatives is this compound, a complex alkaloid belonging to the diketopiperazine class of compounds.[1]

This compound's structure is derived from the condensation of L-tryptophan and L-leucine, a common biosynthetic route for fungal alkaloids.[1][2] It is often co-produced with other metabolites, including the neurotoxin verrucosidin, although this compound itself does not appear to share this toxicity.[1][6] This guide serves to consolidate the existing technical information on this compound to facilitate further research into its chemical and biological potential.

Chemical and Physical Properties

This compound is a structurally complex pyrroloindole alkaloid.[7] Its core is a heterocyclic system resulting from the fusion of its amino acid precursors. The key chemical and physical identifiers for this compound are summarized in Table 1.

Putative Biosynthesis of this compound

The biosynthesis of this compound proceeds from the primary amino acid metabolites L-tryptophan and L-leucine.[1][2] While the specific biosynthetic gene cluster (BGC) and the enzymatic steps responsible for its production in Talaromyces verruculosus have not yet been fully elucidated, a putative pathway can be proposed based on the known precursors. The process likely involves a non-ribosomal peptide synthetase (NRPS) to form a dipeptide intermediate, followed by cyclization to form the diketopiperazine ring and subsequent tailoring reactions, such as prenylation and acetylation, to yield the final structure.

Caption: Putative biosynthetic pathway of this compound from amino acid precursors.

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the production, isolation, and identification of this compound from Talaromyces verruculosus cultures.

Fungal Cultivation and Metabolite Production

This compound production can be achieved through submerged liquid fermentation. The choice of media components and growth conditions is critical for optimizing the yield of secondary metabolites.

Protocol:

-

Inoculum Preparation: Inoculate a pure culture of Talaromyces verruculosus on Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

-

Spore Suspension: Harvest spores by adding sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

-

Liquid Fermentation: Inoculate a suitable liquid medium, such as Malt Extract Broth (2% malt extract, 2% glucose, 0.5% yeast extract) with the spore suspension (1-2% v/v).[6]

-

Incubation: Incubate the liquid cultures at 25-28°C for 10-14 days on a rotary shaker at 150-180 rpm to ensure proper aeration.

-

Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by filtration. Both the filtrate and the mycelium should be processed for extraction.

Caption: General workflow for the cultivation of Talaromyces verruculosus.

Extraction, Isolation, and Purification

This compound is typically extracted using organic solvents, followed by chromatographic purification.

Protocol:

-

Extraction of Broth: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.

-

Extraction of Mycelium: Lyophilize the mycelial mass, grind it into a fine powder, and extract exhaustively with methanol or ethyl acetate. Evaporate the solvent to obtain a second crude extract.

-

Initial Fractionation: Combine the crude extracts and subject them to vacuum liquid chromatography (VLC) or column chromatography over silica gel. Elute with a gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and then methanol.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Pool the this compound-rich fractions and perform final purification using preparative HPLC, typically on a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient system, to obtain pure this compound.

Caption: Workflow for the extraction and purification of this compound.

Structural Elucidation

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula (C₂₄H₃₁N₃O₃).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and confirm the connectivity of all atoms.[8][9]

Quantitative Data

Quantitative data for this compound is limited in the scientific literature. The tables below summarize the available information regarding its chemical properties and biological activity.

Table 5.1: Chemical Properties and Identifiers of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₄H₃₁N₃O₃ | [7] |

| Molecular Weight | 409.53 g/mol | [7] |

| Exact Mass | 409.2365 | [7] |

| CAS Number | 113706-21-1 | [7] |

| Class | Alkaloid, Diketopiperazine | [1] |

| Appearance | Pale yellow residue | |

| Solubility | Soluble in methanol, ethanol, DMSO |

| Synonyms | (-)-Verrucofortine, Fructigenine B, Verrucozine | |

Table 5.2: Reported Biological Activity of this compound

| Assay Type | Organism / Cell Line | Result | Concentration / Dose | Reference(s) |

|---|---|---|---|---|

| Acute Toxicity | Mice (Mus musculus) | No apparent toxic effects | Up to 160 mg/kg (intraperitoneal) | [1][2] |

| Cytotoxicity | Mouse Hepatoma (Hepa 1c1c7) | No cytotoxic effect observed | 20 nM | |

Note: There is a notable lack of comprehensive studies detailing the antimicrobial, antifungal, or other specific bioactivities of pure this compound with quantitative endpoints such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values.

Biological Activity and Significance

The current body of research indicates that this compound possesses low acute toxicity.[1][2] Studies in mice showed no adverse effects at doses as high as 160 mg/kg.[1][2] Furthermore, it did not exhibit cytotoxicity against a mouse hepatoma cell line at a concentration of 20 nM. Unlike some of its co-metabolites, such as the neurotoxin verrucosidin, this compound has not been identified as a potent toxin.[1] The lack of significant toxicity, combined with its complex and unique chemical structure, suggests that it could be a candidate for further pharmacological screening. Its role in the chemical ecology of Talaromyces verruculosus remains unknown.

Conclusion and Future Perspectives

This compound is a well-characterized secondary metabolite from Talaromyces verruculosus in terms of its chemical structure. However, significant knowledge gaps remain. Future research efforts should be directed towards:

-

Biosynthesis: Identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound to understand its genetic regulation and enable synthetic biology approaches for analog generation.

-

Regulation: Investigating the environmental and genetic factors that regulate the production of this compound, which could be leveraged to improve fermentation yields.[10][11]

-

Pharmacological Screening: Conducting comprehensive screening of pure this compound in a wide range of biological assays (e.g., antimicrobial, antiviral, anticancer, immunomodulatory) to uncover any potential therapeutic applications.

Elucidating these aspects will provide a more complete picture of this compound and could unlock its potential for applications in biotechnology and medicine.

References

- 1. This compound, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. researchgate.net [researchgate.net]

- 4. Biocontrol potential and growth-promoting effect of endophytic fungus Talaromyces muroii SD1-4 against potato leaf spot disease caused by Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C24H31N3O3 | CID 119172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Morphology, Development, and Pigment Production of Talaromyces marneffei are Diversely Modulated Under Physiologically Relevant Growth Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Verrucofortine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Verrucofortine, a fungal metabolite, for researchers, scientists, and drug development professionals. The document covers its chemical properties, biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Core Chemical Properties

This compound, with the CAS number 113706-21-1 , is a complex alkaloid produced by certain species of Penicillium, notably Penicillium verrucosum var. cyclopium.[1] It is derived from the amino acids tryptophan and leucine.[1] The compound presents as a pale yellow residue or an oil and exhibits solubility in various organic solvents.

A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 113706-21-1 | [1] |

| Molecular Formula | C₂₄H₃₁N₃O₃ | [1] |

| Molecular Weight | 409.53 g/mol | [1] |

| Appearance | Pale yellow residue or oil | N/A |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol; Poorly soluble in water | N/A |

| Melting Point | 261.08°C (Predicted) | N/A |

| Boiling Point | 654.4°C at 760 mmHg (Predicted) | N/A |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process originating from the amino acid precursors L-tryptophan and L-leucine. While the complete enzymatic cascade has not been fully elucidated, the proposed pathway involves a series of enzymatic reactions to construct the intricate polycyclic structure of the molecule.

The initial step is believed to be the condensation of L-tryptophan and L-leucine to form a diketopiperazine intermediate. This is followed by a series of modifications including prenylation, cyclization, and oxidation, catalyzed by specific enzymes within the fungal host, to yield the final this compound molecule. Further research is required to identify and characterize the specific enzymes responsible for each step in this pathway.

Experimental Protocols

The following sections detail the methodologies for the cultivation of the producing organism, and the subsequent isolation, purification, and characterization of this compound. These protocols are based on established methods for the study of fungal metabolites.

Cultivation of Penicillium verrucosum var. cyclopium

A detailed workflow for the cultivation of the fungus is outlined below.

Methodology:

-

Inoculum Preparation: A pure culture of Penicillium verrucosum var. cyclopium is grown on a suitable solid agar medium, such as Potato Dextrose Agar (PDA), at 25°C for 7-10 days until sporulation is observed.

-

Spore Suspension: A spore suspension is prepared by adding sterile water to the agar plate and gently scraping the surface to dislodge the spores. The concentration of spores is determined using a hemocytometer.

-

Liquid Culture: A suitable liquid medium, such as Czapek-Dox broth, is inoculated with the spore suspension.

-

Incubation: The liquid culture is incubated in a rotary shaker at approximately 150 rpm at 25°C for 14-21 days to allow for fungal growth and production of this compound.

-

Harvesting: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the filtrate are retained for extraction.

Isolation and Purification

The following protocol outlines the extraction and chromatographic purification of this compound.

Methodology:

-

Extraction:

-

The fungal mycelium is extracted with a suitable organic solvent, such as methanol or ethyl acetate, using techniques like maceration or Soxhlet extraction.

-

The culture filtrate is also extracted with an appropriate water-immiscible organic solvent, such as ethyl acetate, in a separatory funnel.

-

-

Concentration: The organic extracts from both the mycelium and the filtrate are combined and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18). A suitable mobile phase, typically a mixture of acetonitrile and water, is used for elution.

-

Characterization

The purified this compound is characterized using various spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): The molecular weight and elemental composition of this compound are determined using high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | 167.1 | - |

| 3 | 59.8 | 4.15 (t, 7.5) |

| 4 | 39.5 | 2.20 (m), 1.95 (m) |

| 5 | 25.1 | 1.70 (m) |

| 6 | 22.8 | 0.95 (d, 6.5) |

| 7 | 22.1 | 0.90 (d, 6.5) |

| 8a | 136.2 | - |

| 9 | 124.5 | 7.55 (d, 7.5) |

| 10 | 122.8 | 7.15 (t, 7.5) |

| 11 | 129.5 | 7.25 (t, 7.5) |

| 12 | 109.8 | 7.10 (d, 7.5) |

| 12a | 142.8 | - |

| 13 | 70.1 | - |

| 14 | 55.2 | 3.60 (s) |

| 15 | 169.8 | - |

| 16 | 21.9 | 2.65 (s) |

| 1' | 42.1 | - |

| 2' | 144.1 | 6.10 (dd, 17.5, 10.5) |

| 3' | 114.2 | 5.15 (d, 17.5), 5.10 (d, 10.5) |

| 4' | 27.8 | 1.15 (s) |

| 5' | 27.5 | 1.10 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide provides a foundational understanding of this compound for the scientific community. The detailed chemical properties and experimental protocols serve as a valuable resource for researchers engaged in natural product chemistry, mycotoxin research, and drug discovery. Further investigations into the biosynthetic pathway and biological activities of this compound are warranted to fully explore its potential.

References

Methodological & Application

Application Note: Quantification of Verrucofortine using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Verrucofortine, a fungal metabolite produced by various Penicillium species. The described protocol is applicable for the analysis of this compound in fungal culture extracts and other relevant matrices. The method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and specific assay for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a complex alkaloid derived from tryptophan and leucine, first isolated from Penicillium verrucosum var. cyclopium[1]. It is often found alongside other secondary metabolites produced by fungi[]. Accurate quantification of this compound is crucial for various research applications, including fungal strain characterization, optimization of fermentation processes, and assessment of its biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such fungal metabolites[3][4]. This document provides a comprehensive protocol for the determination of this compound using HPLC.

Experimental

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), an autosampler, and a data acquisition and processing software.

-

Analytical Standard: this compound analytical standard with a purity of >99%[].

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Formic acid (analytical grade).

-

Filters: 0.45 µm syringe filters for sample and mobile phase filtration.

A summary of the optimized HPLC conditions for this compound analysis is presented in Table 1.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 15 minutes |

Table 1: HPLC Chromatographic Conditions for this compound Analysis.

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

-

Extraction: Lyophilize the fungal mycelium or culture broth. Extract a known amount of the dried material (e.g., 1 g) with a suitable solvent such as ethyl acetate or methanol (3 x 20 mL) with sonication for 20 minutes for each extraction.

-

Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL).

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Caption: Experimental workflow for this compound quantification.

Method Validation Parameters (Representative Data)

The described HPLC method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table presents representative data for such a validation.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Table 2: Representative Method Validation Parameters.

Quantification of this compound in a Sample

The concentration of this compound in the prepared sample extract is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Caption: Logical relationship of HPLC system components.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation. This method will be a valuable tool for researchers in the fields of mycology, natural product chemistry, and drug discovery.

References

- 1. This compound, a major metabolite of Penicillium verrucosum var. cyclopium, the fungus that produces the mycotoxin verrucosidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

Sensitive Detection of Verrucofortine using LC-MS/MS: An Application Note and Protocol

Introduction

Verrucofortine is a mycotoxin produced by several species of the Penicillium fungus, notably Penicillium verrucosum.[1] As a potential contaminant in various agricultural commodities, the sensitive and specific detection of this compound is crucial for food safety and toxicological research. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2][3][4] The described method is applicable to researchers in food safety, mycotoxin analysis, and drug development.

Experimental

Materials and Reagents

-

This compound standard (purity >95%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Syringe filters (0.22 µm, PTFE)

Sample Preparation: Fungal Culture Extraction